2-(Cyclopropylamino)-3-(pyridin-4-yl)propanoic acid
Overview
Description
2-(Cyclopropylamino)-3-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Synthesis of Immunobiological Active Compounds : Research on base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, including cyclopropylamino substitutions, has shown potential in immunostimulatory and immunomodulatory activities. These compounds significantly enhanced secretion of chemokines and augmented NO biosynthesis, indicating their relevance in medicinal chemistry for immune response modulation (Doláková et al., 2005).
Development of Radiopharmaceuticals : Studies involving NSO-type chelators, such as those containing pyridinyl and propanoic acid functionalities, have been significant in the synthesis and characterization of Rhenium(I) and Technetium(I) tricarbonyl complexes. These complexes show promise for the development of targeted 99mTc radiopharmaceuticals, showcasing the importance of these structural motifs in nuclear medicine and imaging (Makris et al., 2012).
Pharmaceutical Research and Development
Drug Synthesis : Compounds with cyclopropylamino and pyridin-4-ylpropanoic acid moieties have been employed in the synthesis of pharmaceuticals such as Dabigatran Etexilate, highlighting their utility in complex organic synthesis and drug development processes (Huansheng, 2013).
Catalysis in Arylation Reactions : N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, including those derived from pyridin-2-ylpropanoic acid, have shown effective catalytic activities for the arylation of (benzo)oxazoles with aryl bromides. This research underscores the role of these compounds in facilitating chemical transformations important for pharmaceutical synthesis (Chen & Yang, 2018).
Material Science and Chemical Engineering
- Process Development : The scalable synthesis of compounds featuring cyclopropylamino and pyridin-4-ylpropanoic acid groups has been explored for manufacturing purposes. An example is the development of an efficient synthesis route for a lymphocyte function-associated antigen 1 inhibitor intermediate, demonstrating the importance of these chemical motifs in the production of biologically active compounds (Li et al., 2012).
Properties
IUPAC Name |
2-(cyclopropylamino)-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10(13-9-1-2-9)7-8-3-5-12-6-4-8/h3-6,9-10,13H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENHLZNDJQNBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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